

An In-depth Technical Guide to Octyl Methacrylate: Structure, Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: Octyl methacrylate

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This technical guide provides a comprehensive overview of **octyl methacrylate**, a versatile monomer with applications across various scientific and industrial fields. This document details its chemical structure, molecular formula, and physicochemical properties, and offers detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Molecular Formula

Octyl methacrylate is the ester of methacrylic acid and octanol. Its structure consists of a methacrylate group, characterized by a vinyl group and a carboxyl group, attached to an eight-carbon alkyl chain.

Molecular Formula: $C_{12}H_{22}O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: octyl 2-methylprop-2-enoate[\[1\]](#)

Synonyms: n-**Octyl methacrylate**, Methacrylic acid, octyl ester, 2-Propenoic acid, 2-methyl-, octyl ester[\[3\]](#)[\[4\]](#)

Chemical Structure Diagram:

Caption: Chemical structure of **octyl methacrylate**.

Physicochemical Properties

A summary of the key physicochemical properties of **octyl methacrylate** is presented in the table below.

Property	Value	Reference
Molecular Weight	198.30 g/mol	[1]
Appearance	Clear colorless liquid	[2][3]
Density	0.881 g/cm ³	[2]
Boiling Point	105 °C at 0.3 mmHg	[2]
Flash Point	82 °C (195 °F)	[1][2]
Water Solubility	5.3 mg/L at 20 °C	[2]
Refractive Index	1.4370 at 20 °C	[2]
Vapor Pressure	3.99 Pa at 20 °C	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **octyl methacrylate** are provided below.

Octyl methacrylate can be synthesized via two primary routes: direct esterification of methacrylic acid with octanol or transesterification of a methyl methacrylate with octanol.

3.1.1. Direct Esterification of Methacrylic Acid with n-Octanol

This method involves the acid-catalyzed reaction between methacrylic acid and n-octanol, with the removal of water to drive the reaction to completion.

- Materials:
 - Methacrylic acid
 - n-Octanol

- Methanesulfonic acid (catalyst)[5]
- Hydroquinone (polymerization inhibitor)
- Toluene (azeotropic agent)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Equipment:
 - Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
 - Magnetic stirrer and heating mantle
 - Separatory funnel
 - Rotary evaporator
 - Distillation apparatus
- Procedure:
 - To a round-bottom flask, add methacrylic acid, n-octanol (in a slight molar excess, e.g., 1.1 to 1.5 equivalents), toluene (approximately 50% of the total reactant volume), methanesulfonic acid (0.5-2 mol% relative to methacrylic acid), and a catalytic amount of hydroquinone.[5]
 - Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
 - Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
 - Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst,

followed by water, and finally brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purify the crude **octyl methacrylate** by vacuum distillation to obtain the final product.

3.1.2. Transesterification of Methyl Methacrylate with n-Octanol

This process involves the exchange of the methyl group of methyl methacrylate with the octyl group from n-octanol, catalyzed by a suitable catalyst.

- Materials:
 - Methyl methacrylate
 - n-Octanol
 - p-Toluenesulfonic acid or a lithium-based catalyst^[6]
 - Hydroquinone (polymerization inhibitor)
 - Sodium bicarbonate solution (5% w/v)
 - Anhydrous magnesium sulfate
- Equipment:
 - Round-bottom flask equipped with a fractional distillation column
 - Magnetic stirrer and heating mantle
 - Separatory funnel
 - Rotary evaporator
 - Vacuum distillation apparatus
- Procedure:

- Combine methyl methacrylate, n-octanol, the chosen catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor in a round-bottom flask.[6]
- Heat the mixture to a temperature that allows for the distillation of the methanol-methyl methacrylate azeotrope (boiling point ~65 °C), while retaining the higher-boiling reactants and product.[6]
- Continuously remove the distillate to drive the equilibrium towards the formation of **octyl methacrylate**.
- Monitor the reaction by gas chromatography to determine the consumption of starting materials and the formation of the product.
- Once the reaction is complete, cool the mixture and proceed with a similar work-up as described for the direct esterification: neutralization with sodium bicarbonate solution, washing with water, drying, and removal of excess methyl methacrylate by rotary evaporation.
- Purify the resulting crude product by vacuum distillation.

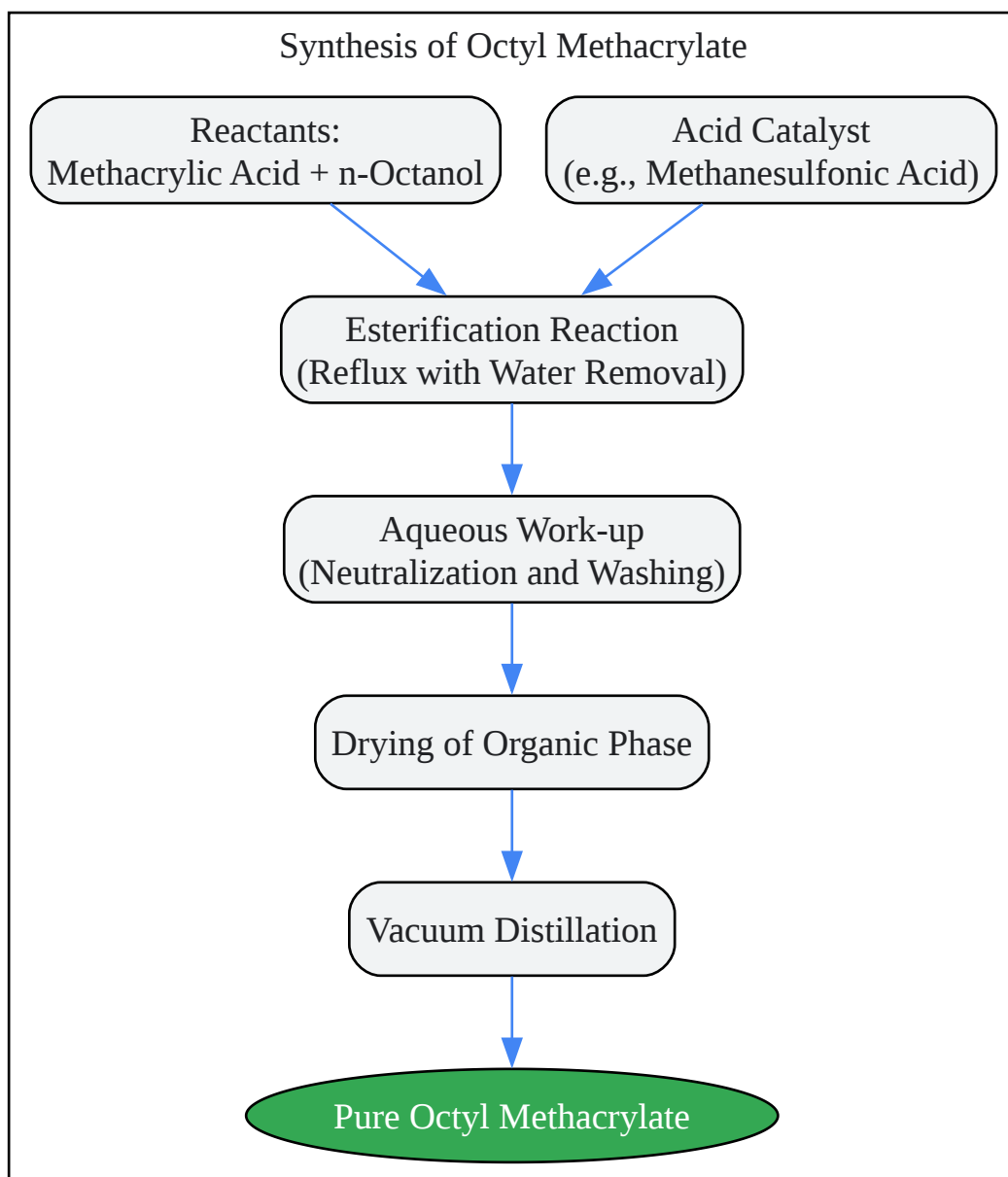
This method is suitable for determining the purity of synthesized **octyl methacrylate** and for quantifying it in various matrices.

- Instrumentation:
 - Gas chromatograph equipped with a Flame Ionization Detector (FID)[7]
 - Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
 - Autosampler
- Chromatographic Conditions (starting point, may require optimization):
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C[7]

- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Final hold: 5 minutes
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Procedure:
 - Standard Preparation: Prepare a stock solution of high-purity **octyl methacrylate** in a suitable solvent (e.g., acetone or dichloromethane). Perform serial dilutions to create a series of calibration standards of known concentrations.
 - Sample Preparation: Dilute the **octyl methacrylate** sample to be analyzed in the same solvent used for the standards to a concentration that falls within the calibration range.
 - Analysis: Inject the calibration standards and the sample solution into the GC.
 - Quantification: Construct a calibration curve by plotting the peak area of **octyl methacrylate** against its concentration for the standard solutions. Determine the concentration of **octyl methacrylate** in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

The synthesis of **octyl methacrylate** can be represented by a logical workflow.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Octyl Methacrylate: Structure, Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039779#structure-and-molecular-formula-of-octyl-methacrylate]

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